An In-depth Technical Guide to Propargyl-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Propargyl-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG4-Boc, a versatile heterobifunctional linker. With a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and click chemistry, this document offers detailed experimental protocols and data to support its use in advanced research and drug development.
Core Chemical Identity and Properties
Propargyl-PEG4-Boc, chemically identified as tert-Butyl (1-(prop-2-yn-1-yloxy)-3,6,9,12-tetraoxapentan-15-yl)carbamate, is a valuable tool in bioconjugation and medicinal chemistry. Its structure features a terminal alkyne group for click chemistry and a Boc-protected amine, enabling a two-step sequential conjugation strategy. The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Chemical Structure
The chemical structure of Propargyl-PEG4-Boc is characterized by a propargyl group at one terminus, a tetraethylene glycol spacer, and a tert-butyloxycarbonyl (Boc) protected amine at the other end.
Physicochemical and Purity Data
The key quantitative properties of Propargyl-PEG4-Boc are summarized in the table below, compiled from various commercial suppliers.
| Property | Value |
| CAS Number | 1219810-90-8 |
| Molecular Formula | C₁₆H₂₉NO₆ |
| Molecular Weight | 331.4 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity | ≥95% (typically >98%) |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage Conditions | -20°C, protect from moisture |
Key Applications in Research and Drug Development
Propargyl-PEG4-Boc's unique bifunctional nature makes it a critical component in several cutting-edge applications, most notably in the synthesis of PROTACs and the construction of complex bioconjugates through click chemistry.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[1] Propargyl-PEG4-Boc serves as a versatile linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[2] The synthetic strategy typically involves a two-step process: first, one of the ligands is coupled to the deprotected amine of the linker, and then the second ligand, functionalized with an azide (B81097), is attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]
Bioconjugation via Click Chemistry
The terminal alkyne group of Propargyl-PEG4-Boc is readily available for "click" chemistry, specifically the CuAAC reaction. This highly efficient and specific reaction allows for the covalent attachment of the linker to molecules containing an azide group, such as proteins, peptides, nucleic acids, or small molecules, under mild conditions.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Propargyl-PEG4-Boc.
Boc Deprotection of the Amine Group
The Boc protecting group can be efficiently removed under acidic conditions to yield a free primary amine, which is then available for conjugation.
Materials:
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Propargyl-PEG4-Boc
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (B86663)
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Rotary evaporator
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Magnetic stirrer
Procedure:
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Dissolve Propargyl-PEG4-Boc (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration).
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Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution at room temperature.[4]
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Evaporate the solvent to obtain the deprotected product, Propargyl-PEG4-amine, which can often be used in the next step without further purification.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.
Materials:
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Propargyl-PEG4-Boc (or its deprotected amine conjugate)
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Azide-functionalized molecule (e.g., protein, peptide, or small molecule)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
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Magnetic stirrer
Procedure:
-
Dissolve the Propargyl-PEG4-Boc derivative (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.
-
Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%. The addition of sodium ascorbate will reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.
PROTAC Synthesis Workflow Example
This protocol outlines a general workflow for synthesizing a PROTAC using Propargyl-PEG4-Boc as the linker.
Step 1: Coupling of the First Ligand
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Deprotect the Boc group of Propargyl-PEG4-Boc as described in section 3.1 to obtain Propargyl-PEG4-amine.
-
Activate the carboxylic acid of the first ligand (either the target protein binder or the E3 ligase binder) using a coupling agent such as HATU or EDC/NHS in an appropriate solvent like DMF or DCM.
-
Add the Propargyl-PEG4-amine to the activated ligand and stir at room temperature until the reaction is complete.
-
Purify the resulting intermediate (Ligand 1-PEG4-Propargyl) by flash chromatography or preparative HPLC.
Step 2: Coupling of the Second Ligand via CuAAC
-
Perform a CuAAC reaction as described in section 3.2, using the Ligand 1-PEG4-Propargyl intermediate and the second ligand functionalized with an azide group.
-
Purify the final PROTAC molecule using preparative HPLC.
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Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualization of Workflows and Pathways
The following diagrams illustrate the key experimental workflows involving Propargyl-PEG4-Boc.
Caption: A generalized workflow for the synthesis of a PROTAC using Propargyl-PEG4-Boc.
Caption: A typical workflow for bioconjugation using the CuAAC (Click Chemistry) reaction.
Caption: A step-by-step workflow for the Boc deprotection of Propargyl-PEG4-Boc.
This guide provides a foundational understanding and practical protocols for utilizing Propargyl-PEG4-Boc in modern chemical biology and drug discovery. For specific applications, optimization of the described protocols may be necessary. Always refer to relevant safety data sheets (SDS) before handling any chemicals.
